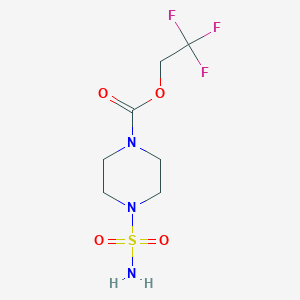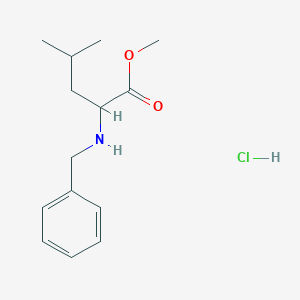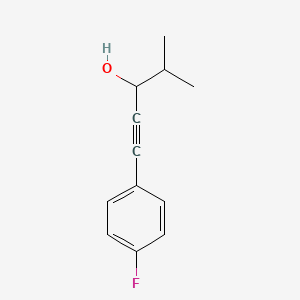
1-(4-Fluorophenyl)-4-methyl-1-pentyn-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-4-methyl-1-pentyn-3-ol is an organic compound characterized by the presence of a fluorophenyl group, a methyl group, and a pentyn-3-ol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4-methyl-1-pentyn-3-ol typically involves the reaction of 4-fluorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product. The reaction conditions often include a solvent like ethanol and a temperature range of 60-80°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.
化学反応の分析
Types of Reactions: 1-(4-Fluorophenyl)-4-methyl-1-pentyn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 1-(4-Fluorophenyl)-4-methyl-1-pentyn-3-one.
Reduction: Formation of 1-(4-Fluorophenyl)-4-methyl-1-pentene or 1-(4-Fluorophenyl)-4-methylpentane.
Substitution: Formation of various substituted fluorophenyl derivatives.
科学的研究の応用
1-(4-Fluorophenyl)-4-methyl-1-pentyn-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-Fluorophenyl)-4-methyl-1-pentyn-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
類似化合物との比較
- 1-(4-Fluorophenyl)-2-methyl-1-pentyn-3-ol
- 1-(4-Fluorophenyl)-4-methyl-2-pentyn-3-ol
- 1-(4-Fluorophenyl)-4-methyl-1-butyn-3-ol
Uniqueness: 1-(4-Fluorophenyl)-4-methyl-1-pentyn-3-ol is unique due to its specific structural features, such as the position of the fluorophenyl group and the presence of both an alkyne and a hydroxyl group
特性
分子式 |
C12H13FO |
|---|---|
分子量 |
192.23 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-4-methylpent-1-yn-3-ol |
InChI |
InChI=1S/C12H13FO/c1-9(2)12(14)8-5-10-3-6-11(13)7-4-10/h3-4,6-7,9,12,14H,1-2H3 |
InChIキー |
GKCQBNOFJRFDBT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C#CC1=CC=C(C=C1)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


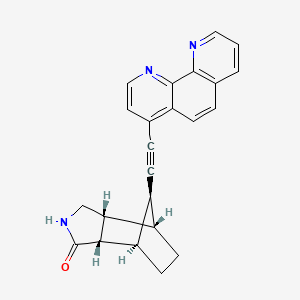
![7,7-Dimethyl-2,6,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B14894927.png)
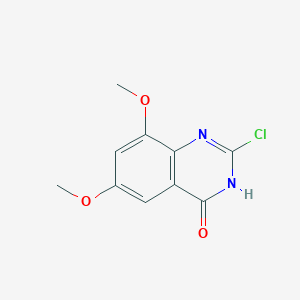

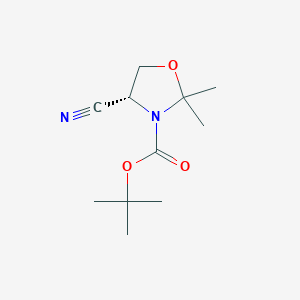

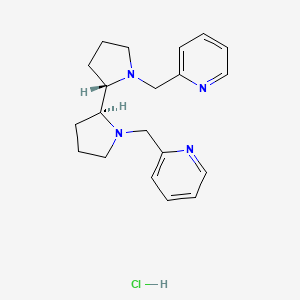
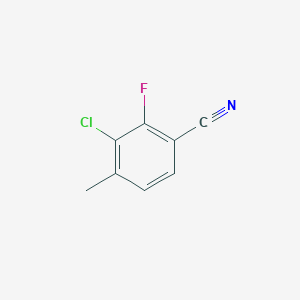

![2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14894968.png)
